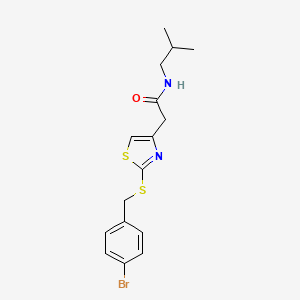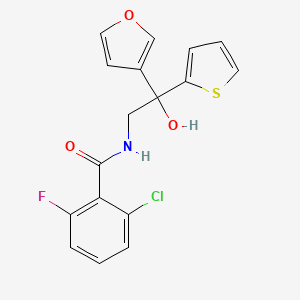![molecular formula C13H12FN5O3 B2622625 2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 942012-08-0](/img/structure/B2622625.png)
2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of the fused heterocycle Pyrrolo[2,1-f][1,2,4]triazine . This heterocycle is an integral part of several kinase inhibitors and nucleoside drugs, including avapritinib and remdesivir .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 1,2,4-triazin-3,5(2H,4H)-dione with benzyl bromide and potassium carbonate in dry conditions . Another approach involves the unexpected rhodium-catalyzed O-H insertion/rearrangement of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of this compound is based on the Pyrrolo[2,1-f][1,2,4]triazine scaffold . This scaffold is a fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be similar to those of other Pyrrolo[2,1-f][1,2,4]triazine derivatives. For instance, the fused-ring heterocycle 4-amino-3,7,8-trinitropyrazolo-[5,1-c][1,2,4]triazine (PTX) has promising explosive properties .Applications De Recherche Scientifique
Positron Emission Tomography Tracer for Neurofibrillary Tangle Imaging
This compound has been used in the synthesis of a tracer for Positron Emission Tomography (PET) imaging of neurofibrillary tangles . These tangles are a key neuropathological biomarker for Alzheimer’s disease, and their in vivo changes have a closer correlation with clinical symptoms in Alzheimer’s disease .
Tau Protein Tracer
The compound has been used to create a tracer that has a high affinity to native Tau tangles . Tau proteins are a major component of neurofibrillary tangles, which are a key feature of Alzheimer’s disease .
Alzheimer’s Disease Research
The compound has been used in research related to Alzheimer’s disease . Alzheimer’s disease is a neuro-cognitive disorder characterized by memory loss, behavioral/personality change, and speech apraxia .
Antimicrobial Activity
Schiff bases derived from this compound have shown moderate antifungal activity against Candida spp . The highest activity directed against C. albicans was shown by a compound with a 4-methoxyphenyl moiety .
Cytotoxicity Studies
The synthesized compounds have been tested for their effect on cell lines to check their toxicity . This is important in determining the safety and potential side effects of these compounds .
Docking Studies
Molecular docking studies have been conducted with the synthesized compounds to elucidate the mechanism of their antibacterial and antifungal activity . This involves docking the compounds to topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5O3/c14-8-1-3-9(4-2-8)17-5-6-18-11(21)12(22)19(7-10(15)20)16-13(17)18/h1-4H,5-7H2,(H2,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQABJAFQCGSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

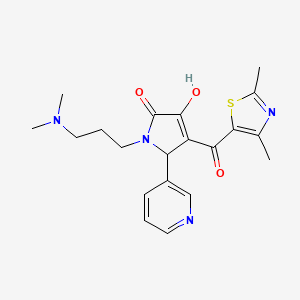
![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine](/img/structure/B2622543.png)

![4-bromo-1-({1-[(4-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2622546.png)
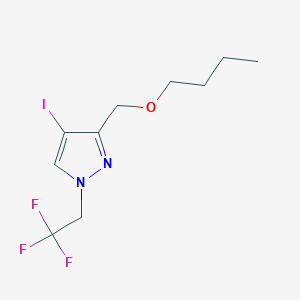
![8-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2622548.png)
![1,6-Dimethyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2622549.png)
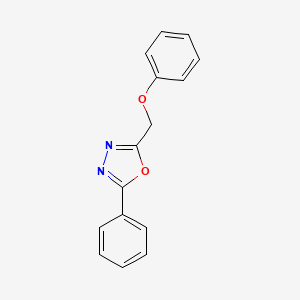
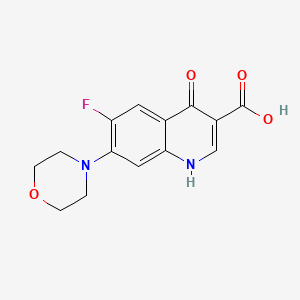
![(Z)-ethyl 2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2622557.png)
![2-Methoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2622561.png)
